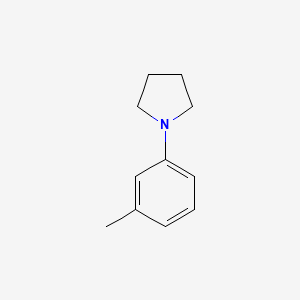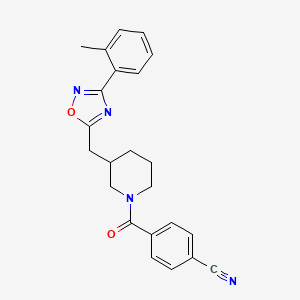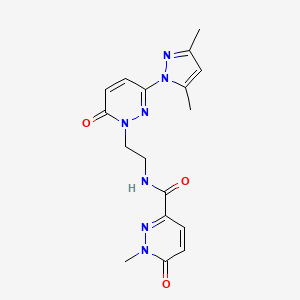
1-(3-methylphenyl)Pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Methylphenyl)Pyrrolidine is an organic compound featuring a pyrrolidine ring substituted with a 3-methylphenyl group. Pyrrolidine, a five-membered nitrogen-containing heterocycle, is a versatile scaffold in medicinal chemistry due to its ability to enhance the pharmacophore space and contribute to the stereochemistry of molecules . The 3-methylphenyl group adds further complexity and potential biological activity to the compound.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Methylphenyl)Pyrrolidine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors. For instance, a 1,3-dipolar cycloaddition reaction between a nitrone and an olefin can be employed to construct the pyrrolidine ring . Another method involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Methylphenyl)Pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any unsaturated bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced derivatives with saturated bonds.
Substitution: Nitrated or halogenated phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Methylphenyl)Pyrrolidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(3-Methylphenyl)Pyrrolidine involves its interaction with specific molecular targets. For instance, molecular docking studies have shown that pyrrolidine derivatives can interact with proteins such as Akt, influencing various signaling pathways . The stereochemistry and spatial orientation of the substituents play a crucial role in determining the compound’s binding affinity and biological activity .
Vergleich Mit ähnlichen Verbindungen
- Pyrrolizines
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
1-(3-Methylphenyl)Pyrrolidine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research.
Eigenschaften
IUPAC Name |
1-(3-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-10-5-4-6-11(9-10)12-7-2-3-8-12/h4-6,9H,2-3,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAFRMYPYBPWQKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2487956.png)


![2,6-dichloro-5-fluoro-N-methyl-N-[(2-methyl-1,3-thiazol-5-yl)methyl]pyridine-3-carboxamide](/img/structure/B2487963.png)
![2-(4-Fluorophenyl)-1-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)ethan-1-one](/img/structure/B2487964.png)
![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-benzyloxalamide](/img/structure/B2487967.png)

![3-(4-fluorobenzyl)-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2487969.png)


![(Z)-2-(phenylthio)-N-(3-propyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2487973.png)

![(4-Chlorophenyl)[5-(dimethylamino)-4-phenyl-2-thienyl]methanone](/img/structure/B2487975.png)

